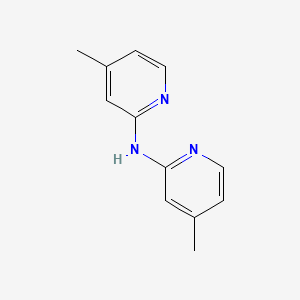

Bis(4-methylpyridin-2-yl)amine

Description

Significance of Poly(pyridyl)amine Frameworks in Contemporary Coordination Chemistry

Nitrogen-donor ligands are a crucial class of compounds in coordination chemistry, characterized by their ability to donate a pair of electrons from a nitrogen atom to a central metal ion, forming a coordination complex. smolecule.comnih.gov These ligands can be classified based on the number of nitrogen donor atoms (denticity) as monodentate, bidentate, tridentate, or polydentate. nih.gov The versatility in their structure and properties has made them a focal point of research, leading to widespread applications in industrial catalysis, materials science, and life sciences. smolecule.com

Among the vast array of N-donor ligands, poly(pyridyl)amine frameworks have garnered significant attention. These are multidentate ligands that feature multiple pyridine (B92270) rings linked by an amine group. balikesir.edu.tr The presence of both pyridyl and amine nitrogen atoms allows for strong and versatile coordination to a wide range of metal ions. researchgate.net The resulting metal complexes are often substitutionally inert and possess unique redox and photophysical properties. balikesir.edu.tr This has led to their use in creating materials with interesting luminescent properties, developing catalysts for important organic transformations like CO₂ reduction and oxidation reactions, and their incorporation into metal-organic frameworks (MOFs). nih.govresearchgate.net Furthermore, the biological relevance of metal complexes with N-base ligands is extensive, with many enzymes containing such structures. rsc.org The ability to form stable complexes that can interact with biological molecules has made polypyridyl ligands valuable in bioinorganic chemistry and medicinal applications. balikesir.edu.tr

Overview of Ligand Design Principles for Chelating Agents

Chelating agents are ligands that bind to a central metal ion through multiple donor atoms, forming a ring-like structure known as a chelate. The design of effective chelating agents is a critical aspect of coordination chemistry, guided by several key principles aimed at optimizing the stability and selectivity of the resulting metal complex. rsc.org

Denticity: This refers to the number of donor atoms in a single ligand that bind to the central metal. Multidentate ligands (chelating agents) generally form more stable complexes than monodentate ligands, a phenomenon known as the chelate effect. This increased stability is primarily driven by a favorable increase in entropy upon complexation. rsc.org

Flexibility and Preorganization: The flexibility of the ligand's backbone influences its ability to adopt the preferred coordination geometry of a metal ion. rsc.org Ligands that are preorganized, meaning their donor atoms are already in a suitable spatial arrangement for coordination, often form complexes with higher thermodynamic stability. researchgate.net The formation of five- or six-membered chelate rings is generally most favorable. researchgate.net

Donor Atoms: The nature of the donor atoms (e.g., nitrogen, oxygen, sulfur) affects the affinity and selectivity of the ligand for specific metal ions. rsc.orgiucr.org Hard donor atoms (like N and O) tend to bind preferentially to hard metal ions, while soft donor atoms bind better to soft metal ions, a concept explained by Hard and Soft Acids and Bases (HSAB) theory.

Steric and Electronic Effects: The presence of bulky substituents on the ligand can influence the coordination geometry and the accessibility of the metal center. Electron-donating or electron-withdrawing groups on the ligand can tune the electron density at the donor atoms, thereby modifying the strength of the metal-ligand bond and the redox properties of the complex. iucr.org

These principles allow chemists to tailor ligands for specific applications, such as the selective extraction of metal ions, the development of highly efficient catalysts, and the design of therapeutic agents. vulcanchem.com

Structural Context of Bis(4-methylpyridin-2-yl)amine within Bis(pyridyl)amine Ligand Architectures

Bis(pyridyl)amine ligands are a prominent family within the broader class of poly(pyridyl)amines. Their basic structure consists of two pyridine rings linked by a central amine bridge. This arrangement typically allows them to act as bidentate or tridentate ligands. In its neutral form, a ligand like bis(2-pyridyl)amine (dpa) can coordinate as a bidentate ligand through its two pyridyl nitrogen atoms. The central amine proton can be deprotonated, allowing the amide nitrogen to also participate in coordination, which can lead to the formation of polynuclear complexes. balikesir.edu.tr

This compound , with the IUPAC name N-(4-methylpyridin-2-yl)-4-methylpyridin-2-amine, fits squarely within this architectural class. Its structure is symmetrical, featuring two 4-methylpyridine (B42270) units connected at their 2-positions by a secondary amine.

| Property | Value |

| IUPAC Name | N-(4-methylpyridin-2-yl)-4-methylpyridin-2-amine |

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.26 g/mol |

| Synonyms | Bis(4-methyl-2-pyridyl)amine, 2-Amino-4-methylpyridine (B118599) dimer |

| Table 1: Structural and Chemical Identity of this compound. |

The key structural feature of this compound is its role as a bidentate N,N'-donor ligand, coordinating to metal centers through the nitrogen atoms of the two pyridine rings. The methyl groups at the 4-position of each pyridine ring introduce electronic and steric modifications compared to the parent bis(2-pyridyl)amine. These substitutions can influence the ligand's solubility, the stability of its metal complexes, and their resulting geometries.

Research Findings on this compound

Detailed research has provided insights into the synthesis, properties, and coordination behavior of this compound.

Synthesis: The compound can be synthesized through methods such as the reduction of an imine intermediate or via a direct amination approach. The imine reduction route involves the condensation of 4-methylpyridine-2-carbaldehyde (B1311750) with 4-methylpyridin-2-amine, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165).

Physicochemical and Spectroscopic Properties: this compound is a white crystalline solid with specific physical and spectroscopic characteristics.

| Property | Value |

| Melting Point | 142–145°C |

| Boiling Point | 320°C (decomposes) |

| Solubility in Water | <0.1 g/L (20°C) |

| pKa (amine) | 3.8 ± 0.2 |

| UV-Vis (λmax) | 265 nm (π→π), 310 nm (n→π) |

| IR (N-H stretch) | 3350 cm⁻¹ |

| Table 2: Physicochemical and Spectroscopic Properties of this compound. |

Coordination Chemistry: As a bidentate ligand, this compound forms stable complexes with various transition metals. The stability and geometry of these complexes have been studied, revealing its effective chelating ability.

| Metal Ion | log K (Stability Constant) | Geometry |

| Cu(II) | 8.2 | Square-planar |

| Fe(II) | 6.8 | Octahedral |

| Zn(II) | 5.9 | Tetrahedral |

| Table 3: Stability Constants and Geometries of Metal Complexes with this compound. |

The defined structural framework and predictable coordination behavior of this compound make it a valuable building block in the design of functional coordination compounds. Its complexes have been investigated for applications in areas such as oxidation catalysis and as components in the construction of metal-organic frameworks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBCAUUAFJNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

The foundation for synthesizing Bis(4-methylpyridin-2-yl)amine lies in the effective preparation and subsequent derivatization of its precursor, 4-methylpyridin-2-amine.

Established Synthetic Routes for 4-Methylpyridin-2-amine

The synthesis of 4-methylpyridin-2-amine can be achieved through various established methods. One common approach involves a multi-step sequence starting from readily available materials. For instance, a Knoevenagel condensation between acetylacetaldehyde dimethyl acetal (B89532) and malononitrile, catalyzed by a base, can yield dicyano intermediates. vulcanchem.com Subsequent acid-catalyzed cyclization with concentrated sulfuric acid transforms these intermediates into 3-cyano-4-methyl-2-pyridone. vulcanchem.com This is followed by chlorination using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to form 2-chloro-3-cyano-4-methylpyridine. vulcanchem.com Finally, hydrolysis of the cyano group and subsequent amination lead to the desired 4-methylpyridin-2-amine.

Another documented route involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at elevated temperatures. chemicalbook.com The resulting product is then purified by adjusting the pH to 9. chemicalbook.com Furthermore, multi-step syntheses starting from materials like ethylacetoacetone and cyanacetamide have been developed to avoid issues associated with non-selective nitration of 2-amino-4-picoline. google.com These routes often involve chlorination, de-chlorination, and selective re-chlorination steps. google.com

Table 1: Selected Synthetic Routes for 4-Methylpyridin-2-amine

| Starting Material(s) | Key Reagents/Steps | Intermediate(s) | Final Product |

| Acetylacetaldehyde dimethyl acetal, Malononitrile | Base-catalyzed condensation, H₂SO₄ cyclization, POCl₃/PCl₅ chlorination, Hydrolysis, Amination | Dicyano intermediates, 3-cyano-4-methyl-2-pyridone, 2-chloro-3-cyano-4-methylpyridine | 4-Methylpyridin-2-amine |

| 2-Amino-3-chloro-4-methylpyridine | Benzoic acid, Copper powder | - | 4-Methylpyridin-2-amine |

| Ethylacetoacetone, Cyanacetamide | Multi-step synthesis involving chlorination and de-chlorination | 2,6-dihydroxy-3-cyano-4-methylpyridine | 4-Methylpyridin-2-amine |

Derivatization Strategies for 4-Methylpyridin-2-amine to Form Intermediate Structures

Once synthesized, 4-methylpyridin-2-amine can be derivatized to form various intermediate structures, which are crucial for building more complex molecules. A primary strategy is the formation of Schiff bases. This involves the condensation reaction between 4-methylpyridin-2-amine and a suitable aldehyde or ketone. jocpr.comunsri.ac.id This reaction, often catalyzed by an acid, results in the formation of an imine (-C=N-) bond. jocpr.com For example, reacting 4-methylpyridin-2-amine with 4-methylpyridine-2-carbaldehyde (B1311750) under acidic conditions yields N-(4-methylpyridin-2-yl)-4-methylpyridin-2-ylmethanimine, a direct precursor to this compound. vulcanchem.com

Another derivatization strategy involves the formation of cyclic imides. While specific examples for 4-methylpyridin-2-amine are less commonly detailed, the general principle involves reacting the amine with a dicarboxylic acid or its anhydride (B1165640) to form a cyclic structure containing the imide functional group. These derivatization strategies introduce new functional groups and structural motifs, expanding the synthetic utility of 4-methylpyridin-2-amine for creating a diverse range of compounds. nih.gov

Synthetic Approaches for Constructing the this compound Core

The central amine bridge connecting the two 4-methylpyridine (B42270) rings can be constructed through several synthetic approaches, with N,N-diarylation methods being particularly prominent.

N,N-Diarylation Methods for Bis(pyridyl)amine Ligands (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed amination, a type of cross-coupling reaction, is a powerful tool for forming C-N bonds and is widely used in the synthesis of bis(pyridyl)amine ligands. mdpi.comnii.ac.jpclockss.org This method typically involves the reaction of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of bis(pyridyl)amines, this can involve the coupling of a 2-halopyridine derivative with a pyridin-2-amine. mdpi.com

For instance, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines have been synthesized via a palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with corresponding aromatic amines using a Pd(dba)₂/BINAP catalytic system. mdpi.com While direct examples for this compound are not explicitly detailed in the provided results, the principle of palladium-catalyzed N,N-diarylation of an amine with a halopyridine is a well-established and adaptable method. nih.gov Careful optimization of the palladium source, ligand, base, and solvent is often necessary to achieve high yields, especially when dealing with heterocyclic substrates that can coordinate to the palladium catalyst. mdpi.com

Table 2: Key Components in Palladium-Catalyzed Amination for Bis(pyridyl)amines

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(dba)₂, [Pd(cinnamyl)Cl]₂, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | BINAP, GPhos, P(o-tol)₃ |

| Base | Activates the amine and neutralizes the acid produced | NaOt-Bu, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Exploration of Alternative Coupling and Cyclization Reactions to Form the Di(pyridyl)amine Moiety

Beyond palladium-catalyzed methods, other coupling and cyclization reactions are employed to construct the di(pyridyl)amine moiety. An imine reduction route is a widely reported two-step process. vulcanchem.com This involves the initial formation of an imine by condensing 4-methylpyridine-2-carbaldehyde with 4-methylpyridin-2-amine. vulcanchem.com The resulting imine is then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield this compound. vulcanchem.com

A single-step alternative is the Ullmann-type coupling reaction. vulcanchem.com This approach involves the reaction of 2-chloro-4-methylpyridine (B103993) with ammonia (B1221849) under the catalysis of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. vulcanchem.com This method, however, may require higher temperatures and can result in moderate yields. vulcanchem.com Additionally, radical-radical coupling reactions using pyridylphosphonium salts as alternatives to cyanopyridines have emerged as a method for C-N bond formation, offering a potential pathway for synthesizing diaryl amines. chemrxiv.org

Functionalization and Modification of the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further functionalized or modified to tune its properties for specific applications. The nitrogen atoms within the pyridine (B92270) rings can coordinate with metal ions, forming complexes that are useful in catalysis and materials science. smolecule.com

Introduction of Additional Substituents and Linking Groups on the Pyridine Rings

The core structure of this compound can be chemically modified by introducing various substituents or by using the pyridine units as anchor points to create larger, bridged molecules. These modifications are crucial for fine-tuning the electronic properties, steric hindrance, and coordination geometry of the resulting ligands.

One significant strategy involves the synthesis of "double-headed" aminopyridines, where two 4-methylpyridin-2-amine units are connected by a rigid or flexible linker. For instance, symmetric inhibitors of neuronal nitric oxide synthase have been created by linking two aminopyridine moieties through ethane-diyl bridges attached to a central phenylene or naphthalene (B1677914) core. nih.gov The synthesis for these compounds generally involves coupling a protected and functionalized 4-methyl-2-aminopyridine with a di-functionalized aromatic linker. An example is the synthesis of 6,6'-(2,2'-(1,4-Phenylene)bis(ethane-2,1-diyl))bis(4-methylpyridin-2-amine), which showcases how a phenylene group can be used to bridge two aminopyridine units. nih.gov

Another approach focuses on the direct substitution onto the pyridine ring, often at the 6-position. A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized to explore their potential as inhibitors for inducible nitric oxide synthase (iNOS). nih.gov The synthetic route often starts with a protected 2-amino-4-methylpyridine, which is then lithiated at the 6-position and reacted with an appropriate electrophile. For example, compounds like 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) were prepared using this methodology. nih.gov

Furthermore, the 4-methylpyridin-2-amine precursor can be used to build more complex heterocyclic systems. For example, it can be reacted with succinic anhydride to form 1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione. ijghc.com This intermediate can then undergo condensation with aromatic aldehydes to yield bis-chalcone derivatives, which can be further cyclized to create complex bis-isoxazole structures. ijghc.com

Table 1: Examples of Derivatives with Substituted or Linked Pyridine Rings

| Compound Name | Linker/Substituent | Central Core | Application/Research Focus | Reference |

|---|---|---|---|---|

| 6,6'-(2,2'-(1,4-Phenylene)bis(ethane-2,1-diyl))bis(4-methylpyridin-2-amine) | Ethane-2,1-diyl | 1,4-Phenylene | Neuronal nitric oxide synthase (nNOS) inhibitor | nih.gov |

| 6,6'-(2,2'-(Naphthalene-2,6-diyl)bis(ethane-2,1-diyl))bis(4-methylpyridin-2-amine) | Ethane-2,1-diyl | Naphthalene-2,6-diyl | nNOS inhibitor | nih.gov |

| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 2-Fluoropropyl | - | Inducible nitric oxide synthase (iNOS) inhibitor | nih.gov |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | 3-Fluoropropyl | - | iNOS inhibitor | nih.gov |

| 3,4-bis((Z)-4-Nitrobenzylidene)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione | (Z)-4-Nitrobenzylidene | Pyrrolidine-2,5-dione | Synthesis of Bis-chalcones | ijghc.com |

Synthesis of N-Substituted Derivatives (e.g., silanyl-amido derivatives)

N-substitution of the amine bridge in bis(pyridin-2-yl)amine scaffolds is a common strategy to modify the ligand's electronic properties and coordination behavior. While direct N-substitution on this compound itself is less commonly detailed, methods developed for the parent bis(pyridin-2-yl)amine (dpa) and related aminopyridines are highly relevant.

A prominent method for creating N-aryl or N-heteroaryl substituted derivatives is the palladium-catalyzed Buchwald-Hartwig amination. mdpi.comresearchgate.net This reaction couples a primary amine with an aryl halide. In a related synthesis, N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were successfully synthesized from 2-bromo-5-(trifluoromethyl)pyridine and various aromatic amines using a Pd(dba)₂/BINAP catalytic system. mdpi.comresearchgate.net This approach demonstrates a viable, one-step route to N-functionalized dipyridylamine ligands.

The synthesis of N-silanyl-amido derivatives represents another important class of modification, creating ligands with distinct steric and electronic profiles suitable for coordination with early transition metals. researchgate.net The synthesis of these derivatives typically involves the reaction of a silyl (B83357) halide with the aminopyridine. For example, the related ligand O[Si(CH₃)₂NH-(4-CH₃C₅H₃N)]₂ is prepared and subsequently deprotonated using a strong base like n-butyllithium (n-BuLi). researchgate.net This lithiated silanyl-amido species serves as a potent nucleophile in salt metathesis reactions with metal halides, such as [CrCl₃(thf)₃], to form the corresponding metal-amido complex. researchgate.net This process highlights the utility of silylation to not only modify the ligand but also to facilitate its coordination to metal centers. researchgate.net

Table 2: Synthetic Approaches for N-Substituted Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Precursor Example | Resulting Compound Type | Reference |

|---|---|---|---|---|---|

| N-(Hetero)aryl | Pd-catalyzed Amination | Pd(dba)₂/BINAP, Aromatic amine | 2-bromo-5-(trifluoromethyl)pyridine | N-(hetero)aryl-bis(5-(trifluoromethyl)pyridin-2-yl)amine | mdpi.comresearchgate.net |

| N-Silanyl-amido Metal Complex | Silylation, Deprotonation, Salt Metathesis | Silyl halide, n-BuLi, Metal halide (e.g., [CrCl₃(thf)₃]) | O[Si(CH₃)₂NH-(4-CH₃C₅H₃N)]₂ | Chromium silanyl-amido complex | researchgate.net |

Coordination Chemistry of Bis 4 Methylpyridin 2 Yl Amine and Analogous N Donor Ligands

Ligand Properties and Chelation Behavior

Bis(pyridyl)amine (dpa) and its derivatives are recognized for their versatility as N,N-ligands in coordination chemistry. mdpi.com These ligands can adopt various coordination modes, with bidentate and tridentate chelation being the most common. In its deprotonated form, bis(pyridyl)amine can act as a tridentate ligand, coordinating through both pyridyl nitrogen atoms and the amido nitrogen. This mode of coordination is often seen in complexes with transition metals.

Alternatively, in its neutral form, bis(pyridyl)amine typically functions as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyridine (B92270) rings. mdpi.comvulcanchem.com This chelation forms a six-membered ring, which is a stable arrangement in coordination complexes. The flexibility to switch between bidentate and tridentate coordination allows for the formation of a wide array of metal complexes with diverse geometries and properties. researchgate.netnih.gov The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands or counter-ions. mdpi.comacs.org

For instance, in some systems, the ligand can bridge two metal centers, with each pyridyl nitrogen coordinating to a different metal ion. More complex coordination behavior, such as tetradentate and other bridging modes, has also been observed in related formamidine-based pyridyl ligands, highlighting the structural diversity achievable with these systems. mdpi.com

The introduction of a methyl group at the 4-position of the pyridine rings in bis(pyridyl)amine, yielding bis(4-methylpyridin-2-yl)amine, significantly influences the ligand's steric and electronic properties. Electronically, the methyl group is electron-donating, which increases the electron density on the pyridine rings. This enhanced electron density can strengthen the donor capacity of the pyridyl nitrogen atoms, potentially leading to more stable metal complexes. mdpi.com

Sterically, the methyl group at the 4-position is relatively remote from the coordination site and therefore imparts minimal steric hindrance around the metal center. This is in contrast to substitution at the 6-position, which can create significant steric repulsion with the metal ion and other coordinated ligands, influencing the resulting coordination geometry and reactivity. nih.gov The strategic placement of methyl groups allows for the fine-tuning of the ligand's properties to achieve desired effects in the resulting metal complexes, such as modifying redox potentials or influencing spin states. mdpi.com

This compound and related bis(pyridyl)amine ligands are classified as N-donor ligands, where the nitrogen atoms of the pyridine rings and the central amine group are the primary donor sites. The nitrogen atoms in the pyridine rings are sp²-hybridized and are considered moderately soft donors, making them suitable for coordinating with a wide range of transition metal ions. The central amine nitrogen, which can be deprotonated to form an amido donor, is a harder donor and can also participate in coordination, leading to the tridentate binding mode.

The donor characteristics of these ligands are also flexible. The central nitrogen can act as a neutral L-type donor or, upon deprotonation, as an anionic X-type ligand, providing adaptability in its electronic character. acs.org This flexibility is dependent on factors such as the metal's oxidation state and the other ligands present in the coordination sphere. acs.org

Influence of Methyl Substitution (at 4-position) on Ligand Sterics and Electronic Properties

Synthesis and Structural Characterization of Metal Complexes

This compound and its analogues readily form stable complexes with a variety of first- and second-row transition metal ions. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes have been characterized using various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Cobalt(II): Cobalt(II) complexes with related bis(pyridylmethyl)amine ligands have been synthesized and structurally characterized, often exhibiting octahedral or tetrahedral geometries. rsc.org For instance, a trinuclear cobalt complex formulated as Co(III)-Co(II)-Co(III) has been reported. researchgate.net

Copper(II): Copper(II) complexes of bis(pyridyl)amine derivatives have been extensively studied. scirp.orgresearchgate.net These complexes can exhibit a range of coordination geometries, including square planar, square pyramidal, and distorted trigonal bipyramidal. vulcanchem.commdpi.com The specific geometry is often influenced by the anions present and the steric bulk of the ligand. mdpi.com

Iron(II): Iron(II) complexes with related pyridyl-pyrrolide ligands have been shown to adopt rare cis-divacant octahedral geometries. chemrxiv.org Monomeric iron(II) complexes with two thiocyanate (B1210189) ions have also been prepared. researchgate.net

Nickel(II): Nickel(II) complexes with related Schiff base ligands have been synthesized and shown to adopt distorted trigonal bipyramidal and distorted tetrahedral geometries. rsc.org Complexes with amino acid substituted bis(2-picolyl)amine ligands have also been reported. rsc.org

Manganese(II): Manganese(II) complexes with N,N-bis(2-pyridylmethyl)-2-aminoethanol have been prepared, with the metal ion coordinated to the ligand and two thiocyanate ions in a monomeric structure. researchgate.net

Ruthenium(II): Ruthenium(II) complexes with aminopyridinato ligands have been synthesized and characterized by X-ray crystal structure analysis. researchgate.net

Zinc(II): Zinc(II) complexes with this compound have been reported to exhibit tetrahedral geometry. vulcanchem.com The synthesis of zinc(II) complexes with amino acid substituted bis(2-picolyl)amine ligands has also been described. rsc.org

The coordination geometry of metal complexes containing this compound and its analogues is diverse and depends on factors such as the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. numberanalytics.com

Distorted Tetrahedral: This geometry is observed in some four-coordinate complexes. For example, a Zn(II) complex with this compound has been reported to have a tetrahedral geometry. vulcanchem.com

Square Pyramidal: Five-coordinate complexes often adopt a square pyramidal geometry. Several Cu(II) complexes with related N-donor ligands have been found to exhibit distorted square pyramidal structures. mdpi.comresearchgate.net

Octahedral: Six-coordinate complexes typically adopt an octahedral geometry. This is a common coordination environment for many transition metal ions, including Co(II), Fe(II), and Ni(II), when coordinated to two tridentate ligands or one tridentate ligand and three monodentate ligands. rsc.orgresearchgate.netscielo.br The stereochemistry of octahedral complexes can be either meridional (mer) or facial (fac), depending on the arrangement of the three donor atoms of the tridentate ligand. rsc.org

The following table summarizes the observed coordination geometries for some transition metal complexes with bis(pyridyl)amine-type ligands.

| Metal Ion | Ligand System | Coordination Geometry |

| Zn(II) | This compound | Tetrahedral vulcanchem.com |

| Cu(II) | Bis(4-dimethylaminopyridinium) | Intermediate between tetrahedral and square planar scirp.orgresearchgate.net |

| Cu(II) | Tridentate/Tetradentate N-donors | Distorted square pyramidal, Distorted trigonal bipyramidal mdpi.com |

| Ni(II) | Schiff base ligands | Distorted trigonal bipyramidal, Distorted tetrahedral rsc.org |

| Co(II) | Bis(2-picolyl)amine derivatives | Octahedral, Tetrahedral rsc.org |

| Fe(II) | 2-(Pyridin-2-yl)pyrrolide | Cis-divacant octahedral chemrxiv.org |

The stereochemistry of these complexes is a critical aspect of their characterization. For octahedral complexes with tridentate ligands, the formation of mer and fac isomers is possible, and their relative stability can be influenced by both steric and electronic factors. rsc.org

Spectroscopic Analysis of Metal-Ligand Bonding (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

The characterization of metal complexes derived from this compound and analogous N-donor ligands relies heavily on a suite of spectroscopic techniques. solubilityofthings.com These methods provide critical insights into the electronic structure, bonding nature, and molecular integrity of the coordination compounds. solubilityofthings.com

Infrared (IR) Spectroscopy is instrumental in confirming the coordination of the ligand to the metal center. For this compound, a key diagnostic band is the N-H stretching vibration, which appears around 3350 cm⁻¹. Upon complexation, shifts in the vibrational frequencies of the pyridine rings and the central amine group are observed. For instance, in binuclear Schiff base complexes, the disappearance of the phenolic O-H stretch and a shift in the azomethine C=N stretching frequency to higher wavenumbers (e.g., 1608-1613 cm⁻¹) confirm the coordination of these groups to the metal ions. scirp.org New bands appearing in the far-IR region, typically below 600 cm⁻¹, can often be assigned to metal-nitrogen (ν(M-N)) and other metal-ligand vibrations, providing direct evidence of bond formation. impactfactor.org

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the metal complexes. The free this compound ligand exhibits absorption maxima around 265 nm and 310 nm, attributed to π→π* and n→π* transitions within the pyridyl systems, respectively. vulcanchem.com Upon coordination to a metal ion, new absorption bands often appear, which are characteristic of the resulting electronic environment. These can include d-d transitions, which are typically weak and occur in the visible region, as well as more intense charge-transfer bands. scirp.orgmdpi.com For example, copper(II) complexes with related N-donor ligands often display broad d-d transition bands in the 670-940 nm range and more intense bands below 400 nm, which may be attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of these complexes in solution, particularly for diamagnetic species like those of Ru(II) or Pd(II). nih.govacs.org ¹H NMR spectra show characteristic shifts in the signals of the pyridine ring protons upon coordination. The symmetry of the complex in solution is reflected in the number and pattern of these signals. acs.org For instance, the coordination of pyridine-type ligands to a metal center generally leads to a downfield shift of the proton signals adjacent to the nitrogen atom. acs.org For paramagnetic complexes, such as those of Co(II), NMR can still provide valuable structural information, although the signals may be significantly broadened and shifted over a very wide range. mdpi.com

| Spectroscopic Technique | Analyte | Key Findings and Observations | Reference |

| IR Spectroscopy | This compound | N-H stretching at 3350 cm⁻¹, aromatic C-H at 3050 cm⁻¹. | vulcanchem.com |

| Cu(II) Schiff Base Complex | Disappearance of O-H stretch, C=N stretch shifts to higher frequency (1608-1613 cm⁻¹). | scirp.org | |

| Metal Complexes | Appearance of new bands for M-N and M-O bonds in the far-IR region. | impactfactor.org | |

| UV-Vis Spectroscopy | This compound | π→π* transition at 265 nm, n→π* transition at 310 nm. | vulcanchem.com |

| [Cu(L¹)(NCS)₂] | d-d transition at 676 nm (ε=190 M⁻¹cm⁻¹), charge transfer at 385 nm (ε=1180 M⁻¹cm⁻¹). | mdpi.com | |

| [Cu(tedmpza)(dca)]ClO₄·0.67H₂O | d-d transitions at ~730 nm and ~940 nm, charge transfer at 387 nm (ε=960 M⁻¹cm⁻¹). | mdpi.com | |

| NMR Spectroscopy | N-(4-Ethylpyridin-2-yl)-N-(pyridin-2-yl)isoindoline-1,3-diimine | ¹H NMR (CDCl₃): δ 11.63 (NH), 8.45 (pyridyl-H), 7.09-8.10 (aromatic-H). | nih.gov |

| Pd(II) Pyridine Complexes | Coordination of pyridine-N causes downfield shifts of adjacent H¹ protons. | acs.org | |

| Mass Spectrometry | Trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands | Used alongside NMR and IR to confirm the structure and yield of new ligands. | mdpi.com |

X-ray Crystallographic Investigations of Complex Structures

The coordination geometry around the metal center is highly dependent on the metal ion itself, its oxidation state, and the steric and electronic properties of the ligands involved. For instance, copper(II) complexes with related N-donor Schiff base ligands have been shown to adopt distorted square pyramidal or distorted tetrahedral geometries. iucr.orgiucr.org In a dimeric copper(II) complex, [Cu₂Cl₄(C₇H₈N₂)₂], the copper ion is in a distorted square-pyramidal environment, with the basal plane formed by two nitrogen atoms from the ligand and two bridging chlorine atoms. iucr.org The Cu-N bond lengths are approximately 2.02-2.04 Å, and the Cu-Cl bond lengths in the basal plane are around 2.25-2.28 Å. iucr.org

Ruthenium(II) complexes with analogous tridentate ligands like bis(2-pyridylmethyl)amine (bpma) typically exhibit a distorted octahedral geometry. researchgate.net In cis,fac-[Ru(bpma)(CO)₂Cl]PF₆, the bpma ligand coordinates in a facial manner, occupying three coordination sites. researchgate.net Similarly, heteroleptic ruthenium(II) complexes containing substituted picolinic acid ligands also show octahedral coordination, with the ligands arranging to satisfy the electronic and steric requirements of the Ru(II) center. bg.ac.rs

Tetranuclear copper(I) clusters have also been characterized, where the ligands stabilize a [Cu₄Br₄] core. researchgate.net In these structures, the four copper atoms form a tetrahedron, with each face capped by a triply bridging bromine atom. Each copper atom is also coordinated to a nitrogen atom from the aminopyridinato ligand, completing a distorted tetrahedral geometry at each metal center. researchgate.net

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) / Angles (°) | Reference |

| [Cu₂Cl₄(C₇H₈N₂)₂] | Cu(II) | Distorted Square Pyramidal | Cu-N: 2.0241(9), 2.0374(8); Cu-Cl: 2.2500(3), 2.2835(3); Cu···Cu: 3.4346(3) | iucr.org |

| [Cu(C₁₃H₁₁N₂O)Cl(C₆H₈N₂)] | Cu(II) | Distorted Tetrahedral | N/A | iucr.org |

| cis,fac-[Ru(bpma)(CO)₂Cl]PF₆ | Ru(II) | Distorted Octahedral | N/A | researchgate.net |

| [Ru(L³)(bpy)₂]PF₆ | Ru(II) | Distorted Octahedral | N/A | bg.ac.rs |

| [CuBr(C₉H₁₆N₂Si)]₄ | Cu(I) | Distorted Tetrahedral (at each Cu) | Cu-Cu: 2.772, 2.774; Cu-Br: 2.429; Cu-N: N/A | researchgate.net |

Electronic and Electrochemical Properties of Metal Complexes

Investigation of Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The electronic absorption spectra of transition metal complexes are often characterized by charge transfer (CT) transitions, which are typically much more intense than d-d transitions. numberanalytics.com These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and orbitals centered on the metal. numberanalytics.comdalalinstitute.com

Ligand-to-Metal Charge Transfer (LMCT) involves the transfer of an electron from a ligand-based orbital to a metal-based orbital, resulting in the formal reduction of the metal center. dalalinstitute.com LMCT transitions are favored when the ligand has high-energy lone pairs of electrons and the metal is in a high oxidation state, making its d-orbitals low in energy and available to accept an electron. numberanalytics.comdalalinstitute.com In the UV-Vis spectra of copper(II) complexes with polydentate N-donor ligands, intense bands observed in the UV or near-visible region (e.g., ~385 nm) are often assigned to LMCT transitions. mdpi.com For instance, the intense purple color of the permanganate (B83412) ion ([MnO₄]⁻) is a classic example of an LMCT transition. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) is the reverse process, where an electron is excited from a metal-based orbital to a vacant, low-energy ligand-based orbital (typically a π* orbital). libretexts.org This results in the formal oxidation of the metal center. MLCT transitions are common in complexes with metals in low oxidation states (electron-rich) and ligands possessing low-lying π-acceptor orbitals, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. dalalinstitute.com The resulting excited states can have significantly long lifetimes, making these complexes useful in photochemistry and as photosensitizers. dalalinstitute.com The electronic spectrum of [Co(ddpd)₂]²⁺, where ddpd is an expanded terpyridine-type ligand, shows prominent charge transfer bands, which are likely of this nature, alongside weaker ligand field transitions. mdpi.com

The energy of these CT transitions is a critical parameter, providing insight into the relative energies of the metal and ligand frontier orbitals. The specific type of transition (LMCT vs. MLCT) can be identified by observing how the transition energy changes with the nature of the metal, its oxidation state, and the ligand substituents. numberanalytics.com

Cyclic Voltammetry and Redox Behavior of Metal-Ligand Systems

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of metal complexes. sci-hub.se It provides information about the reduction and oxidation potentials of the metal center and/or the ligand, the stability of different oxidation states, and the reversibility of the redox processes. acs.org

For many first-row transition metal complexes with this compound and its analogues, the CV is characterized by a quasi-reversible or reversible wave corresponding to the M(II)/M(I) or M(III)/M(II) redox couple. mdpi.comiucr.org In a study of a dimeric copper(II) complex with a Schiff base ligand, a redox active response was observed with a half-wave potential (E₁/₂) of -0.037 V (vs. Ag/AgCl), assigned to the Cu(II)/Cu(I) reduction. iucr.org

The electrochemical properties are highly sensitive to the coordination environment. Substituents on the pyridyl rings can significantly influence the redox potential. mdpi.com Electron-donating groups (like methyl) tend to make the metal center more electron-rich, making it easier to oxidize (less positive potential), while electron-withdrawing groups make it more difficult to oxidize (more positive potential). This trend was observed in a series of copper-N-heterocyclic carbene complexes with varying pyridinyl substituents, where redox potentials ranged from +0.167 V to +0.254 V. mdpi.com

The molar conductivity (Λ_M) of complexes in solution is also measured to determine their electrolytic nature. Complexes that dissociate into ions in solution show high molar conductivity values (typically > 100 Ω⁻¹·cm²·mol⁻¹ for 1:1 electrolytes in acetonitrile), whereas non-electrolytes show very low values. scirp.orgmdpi.com This data complements the CV results by confirming the charge of the species undergoing the redox process in solution.

| Complex/System | Redox Process | E₁/₂ or E_pc (V) vs. Ref | Key Observations | Reference |

| [Cu₂Cl₄(C₇H₈N₂)₂] | Cu(II)/Cu(I) | E₁/₂ = -0.037 vs. Ag/AgCl | Redox active, response assigned to the reduction of Cu(II). | iucr.org |

| Cu²⁺bPymBI-Me | Cu(II)/Cu(I) | E_redox = +0.202 vs. Ag/AgCl | Redox potential is sensitive to the electronic nature of the substituent. | mdpi.com |

| Cu²⁺bPymBI-OMe | Cu(II)/Cu(I) | E_redox = +0.167 vs. Ag/AgCl | Methoxy group (EDG) lowers the potential compared to the unsubstituted analogue. | mdpi.com |

| Cu²⁺bPymBI-Cl | Cu(II)/Cu(I) | E_redox = +0.254 vs. Ag/AgCl | Chloro group (EWG) raises the potential. | mdpi.com |

| [Ru(L)(bpy)₂]PF₆ Complexes | Ru(II)/Ru(III) | N/A | CV was used to investigate the binding mode of the complexes to DNA. | bg.ac.rs |

Catalytic Applications of Bis 4 Methylpyridin 2 Yl Amine Metal Complexes

Homogeneous Catalysis

Metal complexes of bis(4-methylpyridin-2-yl)amine are effective homogeneous catalysts, meaning they operate in the same phase as the reactants. Their solubility in common organic solvents allows for mild reaction conditions and high selectivity, which is attributable to the well-defined structure of the catalytic active sites.

Evaluation in Electrocatalytic Transformations (e.g., Nitrite (B80452) Reduction)

While specific studies on this compound itself in electrocatalytic nitrite reduction are not extensively documented in the reviewed literature, closely related copper complexes of bis(pyridylmethyl)amine (BMPA) derivatives have been systematically investigated as catalysts for this transformation. nih.gov These studies are critical for biomedical applications, such as developing intravenous catheters that can generate nitric oxide (NO) on demand to prevent blood clotting and bacterial biofilm formation. nih.gov

In this context, copper(II) complexes are tested for their ability to catalyze the reduction of nitrite (NO₂⁻) to NO. The process involves the electrochemical reduction of the Cu(II) center to Cu(I), which then chemically reduces nitrite to nitric oxide. nih.gov The efficiency of these catalysts is evaluated using techniques like cyclic voltammetry and bulk electrolysis. Key performance metrics include Faradaic efficiency for NO generation, turnover frequencies (TOFs), and the catalyst's redox potential, which influences its tolerance to oxygen and suppresses unwanted side reactions. nih.gov For instance, studies on a series of Cu(II) BMPA-carboxylate complexes show a clear relationship between the ligand structure, the resulting redox potential of the complex, and its catalytic efficacy in aqueous buffer at physiological pH. nih.gov The research on these analogous compounds provides a strong foundation for the potential application of this compound complexes in similar electrocatalytic systems. nih.gov

Application in Organic Reaction Catalysis to Enhance Reaction Rates and Selectivity

Complexes of this compound have demonstrated their utility in enhancing the rates and selectivity of organic reactions. A notable example is the use of its copper(II) complexes in oxidation catalysis. These complexes have been shown to effectively catalyze the oxidation of alkanes to alcohols using hydrogen peroxide (H₂O₂) as the oxidant. vulcanchem.com In these reactions, the copper complex activates the H₂O₂, enabling the selective oxidation of C-H bonds under relatively mild conditions. A reported turnover frequency (TOF) of 120 h⁻¹ highlights the catalytic efficiency of this system. vulcanchem.com The bidentate nature of the this compound ligand helps to stabilize the copper center, modulating its reactivity to favor the desired oxidation pathway. vulcanchem.com

Role in Transition Metal-Mediated Organic Reactions (e.g., Suzuki Coupling, Imine Hydrolysis)

The pyridine (B92270) nitrogen atoms within the this compound framework play a crucial role in transition metal-mediated reactions, particularly those catalyzed by palladium. mdpi.comresearchgate.net This has been demonstrated in studies involving the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.comnih.gov

A specific investigation focused on the Suzuki coupling of a Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, which contains a single 4-methylpyridin-2-yl moiety. mdpi.comresearchgate.net When this substrate was subjected to Suzuki coupling conditions with various arylboronic acids using a Pd(PPh₃)₄ catalyst, the expected coupled imine product was not isolated. Instead, products resulting from the hydrolysis of the imine (C=N) bond were obtained in moderate to good yields (30–85%). mdpi.comresearchgate.net

This unexpected outcome revealed a palladium-catalyzed pathway for imine hydrolysis. mdpi.comresearchgate.net The study proposed that the hydrolysis was facilitated by the interaction of the pyridine nitrogen with the palladium center of the catalyst. mdpi.comresearchgate.net This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water, which leads to the cleavage of the C=N bond. researchgate.net The reaction demonstrates the non-innocent role the ligand framework can play, where a part of the substrate's structure actively participates in the catalytic cycle to promote an unexpected transformation. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 85 |

| 2 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)thiophene-2-carbaldehyde | 72 |

| 3 | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)thiophene-2-carbaldehyde | 65 |

| 4 | Phenylboronic acid | 3-Phenylthiophene-2-carbaldehyde | 78 |

| 5 | Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)thiophene-2-carbaldehyde | 55 |

| 6 | Thiophen-3-ylboronic acid | 3-(Thiophen-3-yl)thiophene-2-carbaldehyde | 30 |

Mechanistic Investigations of Catalytic Cycles

Understanding the precise steps involved in a catalytic cycle is fundamental to optimizing existing catalysts and designing new ones. Research on this compound complexes and related structures has employed both experimental and computational methods to elucidate these mechanisms.

Experimental Studies of Reaction Kinetics and Intermediates

Experimental studies are crucial for validating proposed catalytic cycles. In the case of the palladium-catalyzed imine hydrolysis observed during Suzuki coupling, control experiments were performed to probe the reaction mechanism. researchgate.net For instance, conducting the reaction in the absence of the palladium catalyst did not result in imine hydrolysis, confirming that the transition metal is essential for this transformation. researchgate.net

Kinetic studies of related catalytic systems, such as those involving [Cp*Rh] complexes with bis(2-pyridyl)methane ligands, utilize methods like cyclic voltammetry to explore the kinetics of redox processes and associated chemical steps, such as ligand rearrangement. x-mol.com For other biomimetic model complexes, stopped-flow spectroscopy is used to measure the rates of reaction steps, such as the hydration of CO₂. researchgate.net These experimental techniques are vital for identifying reaction intermediates, determining rate-limiting steps, and understanding how the ligand and metal work in concert during catalysis.

Computational Elucidation of Reaction Pathways and Transition States (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring catalytic mechanisms at a molecular level. mdpi.comidexlab.com DFT calculations were instrumental in understanding the unexpected imine hydrolysis that occurred under Suzuki coupling conditions. mdpi.comresearchgate.net

The theoretical calculations provided strong support for the proposed mechanism by:

Comparing Reaction Pathways: DFT was used to model the hydrolysis pathway in the presence and absence of the palladium catalyst. The results showed that the metal significantly lowers the activation energy for the hydrolysis. researchgate.net

Elucidating the Role of the Pyridine Moiety: The calculations demonstrated that the coordination of the pyridine nitrogen to the palladium center is key. mdpi.comresearchgate.net This interaction withdraws electron density from the imine group, making it more electrophilic and prone to hydrolysis. researchgate.net A plausible mechanism suggests that after oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting electrophilic Pd(II) complex coordinates to the pyridine nitrogen, activating the imine bond for nucleophilic attack by water. researchgate.net

Supramolecular Chemistry and Host Guest Interactions

Design and Synthesis of Supramolecular Architectures Utilizing Bis(4-methylpyridin-2-yl)amine Derivatives

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. Derivatives of this compound are strategically employed in the synthesis of intricate assemblies, including metal-organic frameworks and hydrogen-bonded networks.

The synthesis of these architectures often involves the reaction of a this compound-containing ligand with metal salts or other organic co-ligands. For instance, the reaction of N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide with metal ions can lead to the formation of coordination polymers. researchgate.netresearchgate.net In these structures, the pyridyl nitrogen atoms of the ligand coordinate to the metal centers, while the amide groups can participate in hydrogen bonding, further directing the assembly of the final architecture.

Another approach involves the use of proton transfer reactions to create salts with desired supramolecular arrangements. For example, the reaction of 2-amino-4-methylpyridine (B118599), a related precursor, with carboxylic acids like terephthalic acid results in the formation of salts where the pyridinium (B92312) cations and carboxylate anions are held together by strong N-H···O hydrogen bonds. nih.gov

Furthermore, more complex tritopic receptors incorporating bis-urea functionalities linked by a polyether bridge have been synthesized. These flexible, acyclic structures are designed to adapt to the size and geometry of various guest anions. nih.gov The self-assembly of bis-tridentate ligands based on 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine has been shown to spontaneously form [2 × 2] grid-like metal complexes. rsc.org

Characterization of Non-Covalent Interactions in Solid-State Structures

Hydrogen Bonding: Hydrogen bonds are a dominant force in the crystal packing of these compounds. In the salt bis(2-amino-4-methyl-pyridinium) terephthalate (B1205515) tetrahydrate, the terephthalate carboxylate groups interact with the 2-amino-4-methyl-pyridinium cations through a pair of N-H···O hydrogen bonds, forming a distinct R(2)2(8) ring motif. nih.gov Water molecules can also play a significant role, forming their own hydrogen-bonded motifs, such as the R(6)6(12) ring observed in the same structure, which then connect to the primary organic components. nih.gov In other systems, such as bis(4-dimethylaminopyridinium) tetrachlorocuprate, N-H···Cl and C-H···Cl hydrogen bonds link the organic cations and inorganic anions into a three-dimensional network. scirp.orgresearchgate.net

π-Stacking: The aromatic pyridine (B92270) rings in this compound derivatives frequently engage in π-stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stability of the crystal structure. For instance, in bis(2-amino-4-methyl-pyridinium) terephthalate tetrahydrate, π-π stacking is observed between the pyridinium rings with a centroid-centroid distance of 3.522 Å. nih.gov Similarly, in bis(4-dimethylaminopyridinium) tetrachlorocuprate, the cations are π-π stacked with their neighbors at a distance of 3.7622 Å. scirp.orgresearchgate.net Offset π-π stacking interactions are also noted in other related stilbazole derivative salts, with centroid-centroid distances around 3.6 Å. nih.gov

Lone Pair-π Interactions: Another important, though weaker, non-covalent force is the lone pair-π interaction. This occurs when an atom with a lone pair of electrons, such as an oxygen or nitrogen atom, is positioned over the face of a π-system. In some copper(II)-malonate complexes involving 2-amino-4-methylpyridine, a carbonyl oxygen atom is oriented towards the π-face of the protonated aminopyridine ring, suggesting a significant lone-pair···π interaction. acs.org

Table 1: Non-Covalent Interactions in this compound Derivatives and Related Structures

| Compound/System | Interaction Type | Key Feature/Distance | Reference |

|---|---|---|---|

| Bis(2-amino-4-methyl-pyridinium) terephthalate tetrahydrate | N-H···O Hydrogen Bond | Forms R(2)2(8) ring motif | nih.gov |

| Bis(2-amino-4-methyl-pyridinium) terephthalate tetrahydrate | π-π Stacking | Centroid-centroid distance = 3.522 Å | nih.gov |

| Bis(4-dimethylaminopyridinium) tetrachlorocuprate | N-H···Cl & C-H···Cl Hydrogen Bonds | Links cations and anions into a 3D network | scirp.orgresearchgate.net |

| Bis(4-dimethylaminopyridinium) tetrachlorocuprate | π-π Stacking | Centroid-centroid distance = 3.7622 Å | scirp.orgresearchgate.net |

| Copper(II)-malonate complex with 2-amino-4-methylpyridine | Lone Pair-π Interaction | Carbonyl oxygen oriented towards π-face of aminopyridine ring | acs.org |

| Stilbazole derivative salts | Offset π-π Stacking | Centroid-centroid distances ~3.6 Å | nih.gov |

Development of Molecular Receptors for Chemical Species

The ability of this compound derivatives to form specific interactions has led to their use in the development of molecular receptors for various chemical species. These receptors are designed to selectively bind to target molecules or ions.

Studies on Anion Binding and Recognition Properties

The selective recognition of anions is a significant area of research in supramolecular chemistry due to the important roles anions play in biological and environmental systems. um.es Receptors based on this compound have been designed to target specific anions.

Isophthalamide derivatives, such as N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide, have been synthesized as potential receptors for chromate (B82759) anions. researchgate.netresearchgate.net The design of these molecules often incorporates a U-shaped scaffold to create a pre-organized binding pocket. researchgate.netresearchgate.net The amine N-H groups within this pocket are positioned to act as hydrogen bond donors, facilitating the binding of the target anion. researchgate.netresearchgate.net

The binding process can be studied using techniques like UV-Vis and NMR spectroscopy. For example, in studies with tritopic bis-urea receptors, changes in the UV-Vis and fluorescence spectra upon the addition of anions like fluoride, dihydrogen phosphate, and pyrophosphate indicate complex formation. nih.gov Similarly, 1H NMR titrations show shifts in the signals of the receptor's protons, providing evidence of the binding event and allowing for the determination of binding constants. nih.govacs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely applied to molecules like Bis(4-methylpyridin-2-yl)amine to gain detailed insights.

Geometry Optimization and Conformational Analysis of the Ligand

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible ligand like this compound, which has several rotatable bonds (particularly the C-N bonds of the central amine bridge), multiple low-energy conformations may exist.

Conformational analysis would systematically explore the potential energy landscape by rotating these key dihedral angles to identify all stable conformers and the energy barriers between them. This analysis is critical for understanding which shapes the ligand is likely to adopt, which in turn dictates how it can bind to metal centers.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Once the geometry is optimized, DFT calculations can reveal the electronic properties of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. For a ligand, the location of these orbitals (e.g., on the pyridine (B92270) rings or the amine bridge) indicates the likely sites of interaction with a metal ion.

Charge Distribution: Methods like Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis are used to visualize the charge distribution. An MEP map would show electron-rich regions (typically around the nitrogen atoms), which are sites for electrophilic attack or coordination, and electron-poor regions. NBO analysis provides detailed information on charge transfer and delocalization within the molecule.

Vibrational Spectral Analysis and Assignment

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum of an optimized geometry with an experimental spectrum, researchers can confirm the structure of the synthesized compound. Each calculated vibrational mode can be assigned to specific atomic motions, such as N-H stretching of the amine bridge or ring-breathing modes of the pyridyl groups. A known experimental IR peak for the N-H stretch in this compound occurs at approximately 3350 cm⁻¹ vulcanchem.com. A theoretical calculation would aim to reproduce this and all other vibrational modes.

Prediction of Reactivity Descriptors and Interaction Energies

From the electronic structure data, various chemical reactivity descriptors can be calculated. These include concepts from conceptual DFT, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. When studying the formation of a metal complex, DFT can also be used to calculate the interaction energy between the ligand and a metal ion, providing insight into the stability and strength of the resulting coordination bonds.

Molecular Dynamics Simulations

While quantum chemical calculations typically model a single molecule in a vacuum or with a simplified solvent model, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic, explicitly solvated environment.

Investigation of Ligand Flexibility and Dynamics in Solution

An MD simulation of this compound in a solvent (like water or an organic solvent) would provide a dynamic picture of its behavior. This type of simulation tracks the positions and velocities of all atoms in the system over time, governed by a classical force field. The resulting trajectory would show how the ligand tumbles, rotates, and flexes in solution. This is particularly valuable for understanding its conformational flexibility, revealing how easily it can transition between different shapes and which conformations are most populated in a solution, providing a time-averaged perspective that is complementary to the static picture from DFT.

Advanced Theoretical Modeling of Coordination and Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of coordination chemistry and catalytic mechanisms involving complex ligands like this compound. These theoretical models provide profound insights into reaction pathways, transition states, and the electronic properties of metal complexes that are often difficult to probe through experimental means alone.

Advanced theoretical modeling is frequently applied to understand the mechanistic pathways of catalytic reactions. For instance, DFT calculations have been successfully used to study the transition metal-catalyzed hydrolysis of imines derived from 4-methylpyridin-2-amine, a foundational component of this compound. mdpi.comresearchgate.net In one such study involving a palladium catalyst, theoretical calculations provided strong support for the experimental results. mdpi.com The models demonstrated that coordination of the pyridine nitrogen to the palladium metal center increases the polarity of the imine's C=N bond. researchgate.net This electronic activation makes the imine carbon more susceptible to nucleophilic attack by water, thus facilitating the hydrolysis reaction. mdpi.comresearchgate.net Such studies underscore the power of theoretical models to explain the cooperative role of the ligand and metal in catalysis.

Furthermore, computational investigations are crucial for mapping out entire catalytic cycles. DFT studies on related ruthenium(II)-catalyzed reactions have been used to explore C-H activation and subsequent functionalization steps. researchgate.net These models allow for the calculation of energy profiles for proposed cycles, helping to identify the most plausible reaction pathways, key intermediates, and rate-determining steps. escholarship.orglibretexts.org For example, in hydroamination reactions catalyzed by palladium complexes, DFT has been used to identify the protolytic cleavage of the Pd-C bond as the rate-determining step. libretexts.org This level of detail is critical for the rational design of more efficient catalysts.

Theoretical models also offer a quantitative understanding of the ligand's electronic influence on the metal center. The donor properties of pyridine-based ligands can be analyzed through computational methods. acs.org For ligands capable of "donor flexibility," DFT calculations can predict how the ligand's coordination mode might change to stabilize different oxidation states of the metal during a catalytic turnover. acs.org This flexibility can be a key factor in achieving high catalytic efficiency. acs.org

The table below summarizes findings from theoretical studies on systems related to this compound, illustrating the types of insights gained from advanced computational modeling.

| Catalytic Process | Metal/Catalyst | Computational Method | Key Theoretical Finding | Reference |

|---|---|---|---|---|

| Imine Hydrolysis | Palladium (Pd(PPh₃)₄) | DFT | Coordination of pyridine nitrogen to Pd increases the polarity of the C=N bond, activating it for hydrolysis. Theoretical findings strongly supported the experimental mechanism. | mdpi.comresearchgate.net |

| Hydroamination | Palladium (Pd) | DFT | The rate-determining step was identified as the protolytic cleavage of the Pd-C bond in a key intermediate. | libretexts.org |

| C-H Activation/Arylation | Ruthenium(II) | DFT | Elucidation of the reaction mechanism for the direct ortho-arylation of N-phenylpyridin-2-amines. | researchgate.net |

| Transfer Hydrogenation | Iridium(III) | - | Ligand donor strength was shown to directly impact catalytic activity, a property that can be quantified by DFT. | acs.org |

Interdisciplinary Research Avenues and Emerging Applications

Contributions to Advanced Materials Science

The unique structural characteristics of Bis(4-methylpyridin-2-yl)amine, particularly its rigid framework and defined coordination sites, make it a valuable building block in the synthesis of advanced materials. Its ability to act as a bidentate ligand, coordinating through its two pyridyl nitrogen atoms, allows for the systematic construction of complex, functional architectures.

Integration into the Synthesis of Novel Polymers and Functional Materials

This compound and its derivatives are effective components in the assembly of coordination polymers. These materials are formed by the self-assembly of metal ions and organic ligands. The pyridyl and amine moieties within the compound make it a suitable linker ligand for connecting metal cations, such as Cu(II), Zn(II), and Cd(II), into one-, two-, or three-dimensional networks. ul.ie The modular nature of these components allows for a high degree of structural diversity and the design of materials with tailored properties. ul.ie

The synthesis of these polymers can often be achieved through methods like solvent-induced layering or slurry techniques, demonstrating the versatility of ligands like this compound in forming crystalline polymeric structures. ul.ie The resulting materials have potential applications in areas such as gas storage, separation, and drug delivery, owing to their tunable porosity and structural integrity. ul.ie

Exploration in the Context of Metal-Organic Frameworks (MOFs) as Ligand Building Blocks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. nih.gov The nitrogen donor sites and the defined geometry of this compound make it an excellent candidate for a ligand, or "linker," in MOF synthesis. Ligands containing pyridyl groups are commonly used to bridge metal ions, forming robust and porous frameworks. nih.gov

The incorporation of amine-functionalized ligands into MOFs can introduce specific functionalities. For example, amino groups can serve as basic sites for catalysis or as points for post-synthetic modification, where additional functional groups are attached to the framework after its initial synthesis. nih.gov This allows for the fine-tuning of the MOF's chemical and physical properties. nih.gov Research on related N-donor ligands has shown their ability to form diverse MOF architectures with high porosity, large surface areas, and significant thermal stability. nih.govmdpi.com The structural rigidity of the bis(pyridyl)amine backbone contributes to the formation of stable frameworks, while the methyl groups can influence the pore environment and selectivity of the resulting MOF.

| Component System | Metal Ion | Framework Type | Potential Application | Reference |

| Amino-functionalized dicarboxylate ligands | Zn(II), Cd(II) | 3D Supramolecular Framework | Fluorescence Sensing (Cu²⁺, Ag⁺) | nih.gov |

| 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh) | Zn(II) | 3D Interpenetrating MOF | Photoluminescence | mdpi.com |

| Viologen-derived bipyridinium ligand | Co(II) | 3D Cationic Framework | Photochromism, Amine Vapor Detection | researchgate.net |

Chemical Sensor Development

The ability of this compound to selectively bind with various ions and molecules, coupled with its photophysical properties, has spurred research into its use in chemical sensor development. Its derivatives have been successfully employed as the active component in both ion-selective receptors and optical or electrochemical sensors.

Design and Synthesis of Ion-Selective Receptors for Analytical Applications

This compound can function as a selective ionophore in ion-selective electrodes (ISEs). An ionophore is a molecule that reversibly binds to a specific ion, facilitating its transport across a membrane. In a typical ISE, the ionophore is embedded within a polymer matrix, often plasticized poly(vinyl chloride) (PVC). mdpi.com The selectivity of the electrode is determined by how strongly and specifically the ionophore binds to the target ion compared to other ions.

The two pyridine (B92270) nitrogen atoms of this compound create a well-defined binding pocket suitable for coordinating with specific metal cations. The design of such receptors is a key area of analytical chemistry, with research focusing on creating highly selective and sensitive sensors for environmental and biological monitoring. mdpi.com For instance, bis(crown ether) based sensors have been developed for the potentiometric determination of sodium and potassium. nih.gov Similarly, the structural motif of this compound offers a platform for designing receptors for various metal ions.

| Ionophore / Receptor | Target Analyte | Sensor Type | Key Feature | Reference |

| Bis[(12-crown-4)-2-ylmethyl]-2-dodecyl-2-methyl malonate | Sodium (Na⁺) | Ion-Selective Electrode | PVC membrane-based sensor | nih.gov |

| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | Potassium (K⁺) | Ion-Selective Electrode | Near-Nernstian slope | nih.gov |

| 1,2-Bis(N′-benzoylthioureido)benzene | Lead (Pb²⁺) | Ion-Selective Electrode | Utilizes reduced graphene oxide | mdpi.com |

| Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine | Mercury (Hg²⁺) | Fluorescence Sensor | High selectivity for Hg²⁺ | grafiati.com |

Elucidation of Optical and Electrochemical Sensing Mechanisms for Various Analytes

Derivatives of this compound have shown significant promise as fluorescent chemosensors. These sensors operate by changing their optical properties, such as fluorescence intensity, upon binding to an analyte. researchgate.net For example, a 2-aminopyridine-based compound was developed as a fluorescent "switch-off" sensor for the selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions. researchgate.net

The sensing mechanism in such systems often involves the coordination of the metal ion with the nitrogen atoms of the pyridine and amine groups. This binding can quench the fluorescence of the molecule through processes like photoinduced electron transfer (PET). researchgate.net The formation of a 1:1 complex between the sensor molecule and the metal ion is a common feature. researchgate.net Such sensors are of great interest due to their potential for high sensitivity and selectivity in detecting toxic heavy metal ions. researchgate.net In some cases, binding to an analyte can also induce a color change, allowing for colorimetric detection, as seen in a MOF system designed to detect volatile amine vapors. researchgate.net

| Sensor Compound Family | Analyte | Sensing Mechanism | Observed Change | Reference |

| 2-Aminopyridine derivative | Fe³⁺, Hg²⁺ | Fluorescence Quenching | 'Switch-off' of fluorescence | researchgate.net |

| Viologen-based MOF | Volatile Amines | Electron Transfer | Colorimetric response | researchgate.net |

| Di-pyridin-2-yl-amine derivative | Hg²⁺, MeHgI | Fluorescence Quenching | Selective detection in solution | grafiati.com |

Bioinorganic Chemistry and Chemical Biology (Focus on Molecular Interactions)

In bioinorganic chemistry, ligands are used to create synthetic molecules that mimic the structure and function of active sites in metalloenzymes. This allows for the study of complex biological processes in a more controlled environment. Tris(2-pyridylmethyl)amine (B178826) (TPA), a structurally related tripodal ligand, is widely used to model the active sites of copper, iron, and zinc enzymes. iucr.org

Similarly, the bidentate nature of this compound allows it to form stable complexes with biologically relevant transition metals. vulcanchem.com The coordination geometry of these complexes, such as square-planar or tetrahedral, is dictated by the metal ion and the ligand's bite angle. vulcanchem.com The study of these synthetic complexes provides insight into fundamental molecular interactions. For instance, crystal structure analyses of related copper complexes reveal the importance of non-covalent interactions, such as N-H···Cl hydrogen bonds and π-π stacking, in stabilizing the three-dimensional architecture. scirp.orgresearchgate.net These weak interactions play a crucial role in the structure and function of biological macromolecules, and model compounds like those formed with this compound serve as valuable tools for understanding these principles. acs.org

Studies of Metal Ion Chelation in Chemical Models of Biological Systems

The chelation of metal ions is a fundamental process in numerous biological systems, playing critical roles in enzyme function, protein structure stabilization, and signal transduction. The ligand this compound serves as a valuable tool for modeling these complex biological interactions in simplified chemical systems.

This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of its two pyridine rings. vulcanchem.com This chelating property allows it to form stable complexes with various transition metals, including copper(II), iron(II), and zinc(II). vulcanchem.com The study of these synthetic metal complexes provides insights into the coordination environments and stability of metal-binding sites in metalloproteins.

Research has demonstrated that the stability of these metal complexes varies depending on the metal ion. For instance, the copper(II) complex of this compound exhibits a square-planar geometry and has a notable stability constant. vulcanchem.com The ability to form such well-defined and stable complexes makes this ligand an excellent candidate for mimicking the metal-binding domains of biological molecules. vulcanchem.com

The structural framework of the ligand, with its two pyridine rings, offers a platform for investigating the electronic and steric effects on metal ion coordination. This is crucial for understanding how the local environment of a metal-binding site in a protein can fine-tune its reactivity and specificity. Derivatives of bis(pyridin-2-yl)amine are widely utilized in supramolecular chemistry and for ion sensing, further highlighting the importance of this structural motif in chelation studies. mdpi.com

Table 1: Stability Constants and Geometries of this compound Metal Complexes

| Metal Ion | log K (25°C) | Geometry |

|---|---|---|

| Cu²⁺ | 8.2 | Square-planar |

| Fe²⁺ | 6.8 | Octahedral |

| Zn²⁺ | 5.9 | Tetrahedral |

Data sourced from Vulcanchem vulcanchem.com

Investigations of Metal-Ligand Complexes in Enzyme Mimicry and Chemical Transformations Relevant to Biological Pathways

The metal complexes of this compound are not only valuable for structural modeling but also for functional mimicry of enzymes. These synthetic complexes can catalyze a variety of chemical transformations that are relevant to biological pathways, providing a simplified system to study complex enzymatic mechanisms.

One significant area of investigation is in the field of oxidation catalysis. For example, copper(II) complexes of this compound have been shown to catalyze the oxidation of alkanes to alcohols. vulcanchem.com This reactivity is reminiscent of the function of certain monooxygenase enzymes. The ability to perform such transformations using a relatively simple synthetic complex allows researchers to dissect the fundamental steps of the catalytic cycle.

Furthermore, the versatility of the bis(pyridyl)amine framework allows for the synthesis of ligands that can mimic the active sites of various metalloenzymes. By modifying the substituents on the pyridine rings or the amine linker, researchers can tune the electronic and steric properties of the resulting metal complexes to better replicate the coordination environment and reactivity of a specific enzyme. For instance, zinc complexes with related tris(2-pyridylmethyl)amine (TPA) ligands have been synthesized to mimic the active site of carbonic anhydrase, an enzyme crucial for CO2 hydration. mdpi.com

The study of these bio-inspired catalysts also extends to understanding and potentially harnessing their activity for synthetic applications. The insights gained from how these complexes facilitate reactions like hydrolysis or oxidation can inform the design of new, efficient catalysts for industrial processes. The hydrolytic cleavage of imine linkages, a reaction that can be catalyzed by metal complexes, is a key step in various organic syntheses and biological processes. semanticscholar.org The coordination of the ligand to a metal center can significantly influence the susceptibility of such bonds to hydrolysis. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(II) |

| Iron(II) |

| Zinc(II) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-methylpyridin-2-yl)amine, and how do reaction conditions influence yield?